2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
CAS No.:
Cat. No.: VC17689213
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3O |
---|---|
Molecular Weight | 139.16 g/mol |
IUPAC Name | 2-amino-1-(1-methylpyrazol-4-yl)ethanone |
Standard InChI | InChI=1S/C6H9N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2,7H2,1H3 |
Standard InChI Key | GTODUQSLRPFYJX-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1368588-90-2) is an organic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its IUPAC name, 2-amino-1-(1-methylpyrazol-4-yl)ethanone, reflects its core structure: a pyrazole ring substituted with a methyl group at the 1-position and an α-aminoketone moiety at the 4-position .
Table 1: Key Identifiers of 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Property | Value |
---|---|
CAS Number | 1368588-90-2 |
Molecular Formula | C₆H₉N₃O |
Molecular Weight | 139.16 g/mol |
SMILES | CN1C=C(C=N1)C(=O)CN |
InChIKey | GTODUQSLRPFYJX-UHFFFAOYSA-N |
Structural Analysis
The compound features a 1-methylpyrazole heterocycle, a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The 4-position of the pyrazole is bonded to an ethanone group, where the α-carbon is substituted with an amino (-NH₂) group . This configuration confers unique electronic properties, as the pyrazole ring’s electron-rich nature interacts with the electron-withdrawing ketone and electron-donating amino group.
Spectroscopic Data
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NMR: The methyl group on the pyrazole nitrogen typically resonates near δ 3.8–4.0 ppm (¹H NMR), while the carbonyl carbon in the ethanone moiety appears around δ 190–200 ppm (¹³C NMR) .
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Mass Spectrometry: The molecular ion peak (M⁺) at m/z 139.16 confirms the molecular weight, with fragmentation patterns indicating cleavage at the ketone group .
Synthesis and Production
Industrial Scalability
Industrial production would likely optimize reaction conditions (e.g., temperature, catalysts) to enhance yield and purity. Techniques such as continuous-flow reactors and crystallization are standard for scaling pyrazole-based compounds.
Physicochemical Properties
Stability and Reactivity
The compound’s α-aminoketone group renders it reactive toward nucleophiles and prone to oxidation. The pyrazole ring’s aromaticity contributes to thermal stability, with decomposition likely occurring above 250°C .
Table 2: Physicochemical Data
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Moderate in polar solvents |
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